molecular formula C14H26N2O3 B1458720 Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2097944-01-7

Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B1458720
M. Wt: 270.37 g/mol
InChI Key: KAFFLQHTNYMZEM-UHFFFAOYSA-N
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Description

“Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . Its IUPAC name is tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate . The compound has a molecular weight of 212.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.83 cm/s . The compound has a Log Po/w (iLOGP) of 2.64 . Its water solubility is 4.88 mg/ml or 0.023 mol/l, which classifies it as very soluble .

Scientific Research Applications

Environmental Remediation

Decomposition of Methyl Tert-Butyl Ether : A study by Hsieh et al. (2011) explored the decomposition of methyl tert-butyl ether (MTBE), a related compound, by adding hydrogen in a cold plasma reactor. This research shows the potential of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances, demonstrating an application in environmental remediation of air pollutants derived from gasoline additives (Hsieh et al., 2011).

Material Science and Separation Technology

Polymer Membranes for Fuel Additive Purification : Pulyalina et al. (2020) reviewed the efficiency of various polymer membranes for the separation of the azeotropic methanol/MTBE mixture, indicating the application of these membranes in refining and purifying fuel additives to improve fuel performance and reduce emissions (Pulyalina et al., 2020).

Bioremediation of Environmental Contaminants

Biodegradation and Fate of ETBE : Thornton et al. (2020) summarized the knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. The findings highlight microorganisms' capacity to degrade ETBE under various conditions, suggesting potential applications in bioremediation strategies to address groundwater and soil contamination (Thornton et al., 2020).

Synthetic Chemistry and Catalysis

Synthesis of N-Heterocycles : A review by Philip et al. (2020) on the use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles via sulfinimines illustrates the compound's role in facilitating the production of diverse and structurally complex molecules. This application is crucial for developing pharmaceuticals and other bioactive compounds (Philip et al., 2020).

Safety And Hazards

The compound has a signal word of “Warning” and hazard statements H302, H315, H319, and H335 . The precautionary statements associated with it are P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-hydroxy-3-(methylaminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-10-5-6-11(16)8-14(18,7-10)9-15-4/h10-11,15,18H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFFLQHTNYMZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

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